Cas no 915923-15-8 (2-(2-methoxyphenyl)-1,3-thiazole-5-carbaldehyde)
2-(2-methoxyphenyl)-1,3-thiazole-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Methoxyphenyl)thiazole-5-carbaldehyde
- 2-(2-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde
- 2-(2-METHOXY-PHENYL)-THIAZOLE-5-CARBALDEHYDE
- 5-Thiazolecarboxaldehyde,2-(2-methoxyphenyl)-
- DTXSID70650814
- LS-04792
- AKOS005175115
- SCHEMBL23146303
- FT-0683956
- 2-(2-methoxy-phenyl)-thiazole-5-carbaldehyde, AldrichCPR
- MFCD08060579
- 915923-15-8
- CS-0316882
- 2-(2-methoxyphenyl)-1,3-thiazole-5-carbaldehyde
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- MDL: MFCD08060579
- Inchi: 1S/C11H9NO2S/c1-14-10-5-3-2-4-9(10)11-12-6-8(7-13)15-11/h2-7H,1H3
- InChI Key: SNBBZSLDMOLYHA-UHFFFAOYSA-N
- SMILES: S1C(C=O)=CN=C1C1C=CC=CC=1OC
Computed Properties
- Exact Mass: 219.03500
- Monoisotopic Mass: 219.035
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.4A^2
- XLogP3: 2.4
Experimental Properties
- Density: 1.267
- Boiling Point: 398.218°C at 760 mmHg
- Flash Point: 194.635°C
- Refractive Index: 1.619
- PSA: 67.43000
- LogP: 2.63120
2-(2-methoxyphenyl)-1,3-thiazole-5-carbaldehyde Security Information
- Hazard Category Code: 22
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Hazardous Material Identification:
- HazardClass:IRRITANT
2-(2-methoxyphenyl)-1,3-thiazole-5-carbaldehyde Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-(2-methoxyphenyl)-1,3-thiazole-5-carbaldehyde Pricemore >>
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| Alichem | A059003497-1g |
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2-(2-methoxyphenyl)-1,3-thiazole-5-carbaldehyde Suppliers
2-(2-methoxyphenyl)-1,3-thiazole-5-carbaldehyde Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 2-(2-methoxyphenyl)-1,3-thiazole-5-carbaldehyde
Introduction to 2-(2-methoxyphenyl)-1,3-thiazole-5-carbaldehyde (CAS No. 915923-15-8)
2-(2-methoxyphenyl)-1,3-thiazole-5-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 915923-15-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole class, a structural motif widely recognized for its biological activity and pharmacological relevance. The presence of a formyl group at the 5-position and a methoxy-substituted phenyl ring enhances its potential as a versatile intermediate in the synthesis of bioactive molecules.
The structural framework of 2-(2-methoxyphenyl)-1,3-thiazole-5-carbaldehyde combines the electron-deficient thiazole core with an aromatic ring bearing an electron-donating methoxy group. This combination not only influences its electronic properties but also modulates its interactions with biological targets. The formyl group serves as a reactive handle, enabling further functionalization through condensation reactions, alkylation, or reduction, which are common strategies in drug discovery.
In recent years, there has been a surge in research focused on thiazole derivatives due to their demonstrated efficacy across a spectrum of therapeutic areas. Thiazole-based compounds have shown promise in the treatment of infectious diseases, inflammation, cancer, and neurological disorders. The specific arrangement of atoms in 2-(2-methoxyphenyl)-1,3-thiazole-5-carbaldehyde positions it as a valuable scaffold for developing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential to act as a precursor for kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By designing analogs of 2-(2-methoxyphenyl)-1,3-thiazole-5-carbaldehyde, researchers can explore novel mechanisms of kinase inhibition. For instance, modifications to the phenyl ring or the thiazole core can alter binding affinity and selectivity, leading to more effective and less toxic drugs.
Recent studies have highlighted the importance of optimizing the electronic properties of heterocyclic compounds to enhance their bioactivity. The methoxy group in 2-(2-methoxyphenyl)-1,3-thiazole-5-carbaldehyde contributes to electron delocalization within the aromatic system, which can influence both metabolic stability and binding interactions. This feature makes it an attractive candidate for further derivatization aimed at improving pharmacokinetic profiles.
The formyl group at the 5-position of the thiazole ring provides an opportunity for diverse chemical transformations. For example, condensation with hydrazines or phenols can yield hydrazones or phenylhydrazones, which are known to exhibit various biological activities. Additionally, reduction of the aldehyde group can afford primary amine derivatives, which can be further functionalized through reductive amination or other coupling strategies.
Another area of interest is the potential application of 2-(2-methoxyphenyl)-1,3-thiazole-5-carbaldehyde in antimicrobial research. Thiazole derivatives have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The structural features of this compound may contribute to its ability to disrupt microbial cell wall synthesis or interfere with essential metabolic pathways. Investigating its interactions with bacterial enzymes such as dihydrofolate reductase (DHFR) could provide insights into its mechanism of action.
The synthesis of 2-(2-methoxyphenyl)-1,3-thiazole-5-carbaldehyde involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available precursors such as 2-methoxybenzaldehyde and thiourea or thioamides, one can construct the thiazole core through cyclocondensation reactions under controlled conditions. Subsequent oxidation or formylation steps introduce the reactive aldehyde functionality at the desired position.
In conclusion, 2-(2-methoxyphenyl)-1,3-thiazole-5-carbaldehyde (CAS No. 915923-15-8) represents a promising scaffold for drug discovery with applications spanning multiple therapeutic areas. Its unique structural features—combining a thiazole ring with a methoxy-substituted phenyl ring and an aldehyde group—make it a versatile intermediate for further chemical elaboration. Ongoing research into its biological activities and synthetic modifications continues to expand its potential as a lead compound in pharmaceutical development.
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